

# A Head-to-Head Comparison of FAPI and PSMA Imaging in Oncology

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## *Compound of Interest*

Compound Name: **FAPI-2**

Cat. No.: **B3349772**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The landscape of molecular imaging in oncology is rapidly evolving, with novel radiotracers offering unprecedented insights into tumor biology. Among the most promising are inhibitors of Fibroblast Activation Protein (FAPI) and Prostate-Specific Membrane Antigen (PSMA). Both targets have demonstrated remarkable utility in positron emission tomography (PET) imaging, yet they cater to different aspects of the tumor microenvironment and are expressed in varying cancer types. This guide provides an objective, data-driven comparison of FAPI and PSMA imaging to inform research and clinical development.

## At a Glance: FAPI vs. PSMA Imaging

| Feature             | FAPI Imaging                                                                              | PSMA Imaging                                                       |
|---------------------|-------------------------------------------------------------------------------------------|--------------------------------------------------------------------|
| Target              | Fibroblast Activation Protein (FAP) on cancer-associated fibroblasts (CAFs)               | Prostate-Specific Membrane Antigen (PSMA) on prostate cancer cells |
| Primary Application | Broad applicability across various solid tumors (e.g., sarcoma, pancreatic, breast, lung) | Primarily prostate cancer staging, restaging, and therapy response |
| Mechanism           | Targets the tumor stroma, reflecting fibroblast activity                                  | Targets the tumor cells directly, reflecting PSMA expression       |
| Key Radiotracers    | 68Ga-FAPI-04, 68Ga-FAPI-46                                                                | 68Ga-PSMA-11, 18F-DCFPyL                                           |

## Quantitative Performance Data

The following tables summarize key performance metrics from head-to-head and comparative studies of FAPI and PSMA PET imaging.

**Table 1: Tracer Uptake (SUVmax) in High-Risk Prostate Cancer**

| Tracer        | Mean SUVmax ( $\pm$ SD) in Primary Prostate Tumor | Key Findings                                                                                             |
|---------------|---------------------------------------------------|----------------------------------------------------------------------------------------------------------|
| 68Ga/18F-PSMA | 13.1 ( $\pm$ 7.0)[1]                              | PSMA PET/CT generally shows higher tracer uptake in primary prostate tumors compared to FAPI PET/CT.[1]  |
| 68Ga-FAPI-46  | 7.6 ( $\pm$ 5.5)[1]                               | In some high-grade prostate cancers, 68Ga-FAPI-46 demonstrated greater tumor uptake than PSMA PET/CT.[1] |

**Table 2: Diagnostic Accuracy in High-Risk Prostate Cancer (Per-Patient Analysis)**

| Tracer        | Sensitivity           | Specificity        | Positive               | Negative               | Accuracy           |
|---------------|-----------------------|--------------------|------------------------|------------------------|--------------------|
|               |                       |                    | Predictive Value (PPV) | Predictive Value (NPV) |                    |
| 68Ga/18F-PSMA | Comparable to FAPI[1] | Comparable to FAPI | -                      | -                      | Comparable to FAPI |
| 68Ga-FAPI-46  | Comparable to PSMA    | Comparable to PSMA | -                      | -                      | Comparable to FAPI |

Note: While specific percentages were not provided in the compared abstract, the study concluded comparable diagnostic accuracy between the two tracers for high-risk prostate cancer.

**Table 3: Performance in PSMA-Negative or Low-Expressing Prostate Cancer**

| Study Finding                                                                                                                                                                                                                                             | Reference |
|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| In a study of 27 patients with PSMA-negative primary prostate tumors on PET, 74% were positive on 68Ga-DOTA-FAPI-04 PET.                                                                                                                                  |           |
| FAPI PET has shown potential in detecting PSMA-negative prostate cancer lesions, which can be valuable for patients who are not candidates for PSMA-targeted therapies.                                                                                   |           |
| In castration-resistant prostate cancer (CRPC), FAP expression was found to be significantly lower than PSMA expression, suggesting FAPI PET may be less sensitive than PSMA PET in this setting. However, 58% of PSMA-negative tumors were FAP-positive. |           |

## Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable experimental outcomes.

Below are standardized clinical protocols for 68Ga-FAPI-46 and 68Ga-PSMA-11 PET/CT imaging.

### 68Ga-FAPI-46 PET/CT Protocol

#### Patient Preparation:

- No specific patient preparation, such as fasting, is required.
- Patients should be well-hydrated.
- Administration of furosemide (20 mg) may be considered to reduce urinary activity and improve image quality in the pelvic region.

#### Radiotracer Administration:

- Intravenous injection of 110-208 MBq of 68Ga-FAPI-46.

#### Image Acquisition:

- PET scans are typically performed 15-60 minutes post-injection.
- A low-dose CT scan is acquired for attenuation correction and anatomical localization.
- PET scan is acquired from the vertex to the mid-thigh.

### 68Ga-PSMA-11 PET/CT Protocol

#### Patient Preparation:

- No fasting is required.
- Patients are encouraged to be well-hydrated.
- Patients should void immediately before the scan to minimize bladder activity.

Radiotracer Administration:

- Intravenous injection of 100-300 MBq (~3-7 mCi) of <sup>68</sup>Ga-PSMA-11.

Image Acquisition:

- PET imaging is typically initiated approximately 60 minutes (range 45-120 minutes) after injection.
- A low-dose CT is performed for attenuation correction and anatomical correlation.
- The scan covers the area from the base of the skull to the mid-thigh.

## Signaling Pathways and Experimental Workflows

Visualizing the underlying biological mechanisms and experimental processes is essential for a comprehensive understanding.

## FAP Signaling in the Tumor Microenvironment

Fibroblast Activation Protein (FAP) is a serine protease highly expressed on cancer-associated fibroblasts (CAFs). Its activity is linked to the promotion of tumor growth, invasion, and metastasis through remodeling of the extracellular matrix and modulation of the tumor microenvironment, often involving the TGF- $\beta$  signaling pathway.

## FAP Signaling Pathway

[Click to download full resolution via product page](#)

Caption: TGF-β mediated activation of fibroblasts into FAP-expressing CAFs.

## PSMA Signaling in Prostate Cancer

Prostate-Specific Membrane Antigen (PSMA) is a transmembrane protein with enzymatic activity. Its signaling is implicated in prostate cancer progression through the activation of the PI3K/AKT pathway, which promotes cell survival and proliferation.



[Click to download full resolution via product page](#)

Caption: PSMA-mediated activation of the pro-survival PI3K/AKT pathway.

## General Experimental Workflow for PET/CT Imaging

The following diagram illustrates a generalized workflow for both FAPI and PSMA PET/CT imaging studies.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for FAPI and PSMA PET/CT imaging.

## Conclusion

Both FAPI and PSMA imaging represent significant advancements in oncologic molecular imaging. PSMA PET is the established standard for prostate cancer, offering high sensitivity and specificity for disease detection and staging. FAPI PET, on the other hand, presents a broader, pan-cancer potential by targeting the tumor stroma. While PSMA imaging generally shows higher tracer uptake in prostate cancer, FAPI imaging demonstrates utility in PSMA-negative or low-expressing prostate tumors and shows great promise across a wide range of other solid malignancies. The choice between these imaging modalities will ultimately depend on the cancer type, the specific clinical or research question, and the expression profile of the tumor. Further head-to-head comparative studies across various cancer types are warranted to fully elucidate the complementary roles of these powerful imaging techniques.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Multitracer comparison of gold standard PSMA-PET/CT with 68Ga-FAPI and 18F-FDG in high-risk prostate cancer: a proof-of-concept study - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Head-to-Head Comparison of FAPI and PSMA Imaging in Oncology]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3349772#head-to-head-comparison-of-fapi-2-and-psma-imaging>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)